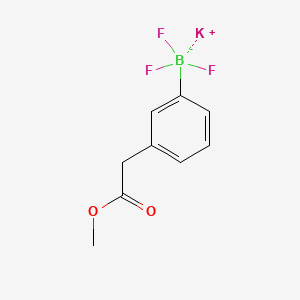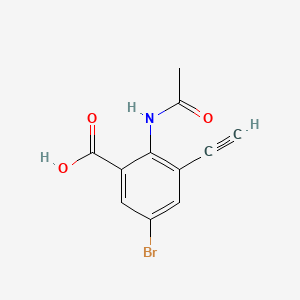![molecular formula C8H5BF3KS B13470609 Potassium benzo[b]thiophen-5-yltrifluoroborate CAS No. 1000160-76-8](/img/structure/B13470609.png)
Potassium benzo[b]thiophen-5-yltrifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium benzo[b]thiophen-5-yltrifluoroborate is an organoboron compound with the molecular formula C8H5BF3KS. It is a derivative of benzo[b]thiophene, a sulfur-containing heterocyclic compound, and is used in various chemical reactions and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium benzo[b]thiophen-5-yltrifluoroborate can be synthesized through the borylation of aryl bromides using bis-boronic acid (BBA) under mild conditions. This transition-metal-free borylation reaction proceeds via a radical pathway, converting aryl bromides directly to arylboronic acids, which are then purified by conversion to trifluoroborate salts .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale borylation reactions followed by purification processes to obtain the desired trifluoroborate salts .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium benzo[b]thiophen-5-yltrifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) and at elevated temperatures.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
Potassium benzo[b]thiophen-5-yltrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of potential drug candidates and bioactive molecules.
Industry: It is used in the production of advanced materials and specialty chemicals
Wirkmechanismus
The mechanism by which potassium benzo[b]thiophen-5-yltrifluoroborate exerts its effects involves the formation of boron-carbon bonds through coupling reactions. The trifluoroborate group acts as a stable boron source, facilitating the transfer of the boron moiety to the target molecule. This process is often catalyzed by palladium complexes, which activate the boron reagent and the organic substrate, enabling the formation of new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium benzo[b]thiophen-2-yltrifluoroborate: Another derivative of benzo[b]thiophene with similar reactivity and applications.
Potassium 2-benzothiophenetrifluoroborate: A closely related compound used in similar chemical reactions.
Uniqueness
Potassium benzo[b]thiophen-5-yltrifluoroborate is unique due to its specific substitution pattern on the benzo[b]thiophene ring, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable reagent for synthesizing specific molecular structures that may not be easily accessible using other trifluoroborate derivatives .
Eigenschaften
CAS-Nummer |
1000160-76-8 |
|---|---|
Molekularformel |
C8H5BF3KS |
Molekulargewicht |
240.10 g/mol |
IUPAC-Name |
potassium;1-benzothiophen-5-yl(trifluoro)boranuide |
InChI |
InChI=1S/C8H5BF3S.K/c10-9(11,12)7-1-2-8-6(5-7)3-4-13-8;/h1-5H;/q-1;+1 |
InChI-Schlüssel |
WSKVTYLAZCHEGZ-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC2=C(C=C1)SC=C2)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[2-methyl-1-(pyrimidine-2-sulfonyl)propan-2-yl]carbamate](/img/structure/B13470529.png)
![5,5-Dimethyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B13470534.png)

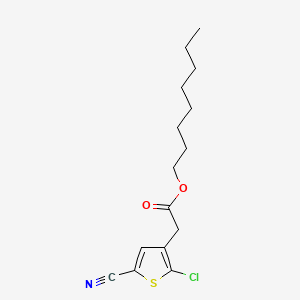
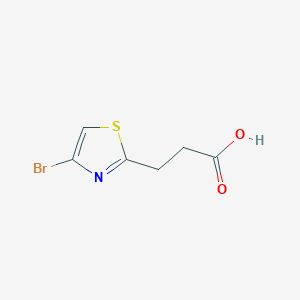
![methyl[(1S)-1-phenylpropyl]amine hydrochloride](/img/structure/B13470550.png)


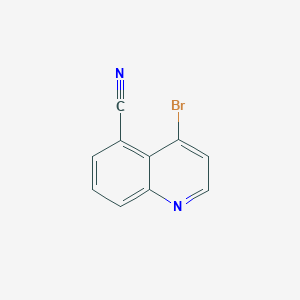

![1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B13470585.png)

